![molecular formula C14H18FNO4S B2908831 3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1305707-22-5](/img/structure/B2908831.png)
3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
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Description
The compound is a complex organic molecule that contains a fluorophenyl group, a sulfonyl group, a piperidyl group, and a propanoic acid group . These groups are common in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions such as amidation and protodeboronation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (fluorophenyl, sulfonyl, piperidyl, and propanoic acid). Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the exact structure of the compound .Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. Fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides . Researchers can use this compound as a building block to create novel molecules with specific pharmacological properties.
- One derivative of fluorosulfonyl piperidine, Vonoprazan fumarate , acts as a proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB). It competitively inhibits the proton pump (H⁺, K⁺–ATPase) and effectively reduces gastric acid secretion .
- The piperidine ring in fluorosulfonyl piperidine undergoes a phenomenon called pseudorotation . This non-planar rotation allows for diverse conformations, influencing the overall shape of the molecule .
Organic Synthesis and Medicinal Chemistry
Proton Pump Inhibition and Gastrointestinal Disorders
Pseudorotation and Conformational Analysis
properties
IUPAC Name |
3-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-1-5-13(9-12)21(19,20)16-8-2-3-11(10-16)6-7-14(17)18/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSXBRLVKIEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid |
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